

Physical and chemical properties of 3-acetylisoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(Isoxazol-3-yl)ethanone**

Cat. No.: **B1342826**

[Get Quote](#)

An In-depth Technical Guide to 3-Acetylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylisoxazole, also known as **1-(isoxazol-3-yl)ethanone**, is a heterocyclic ketone with the chemical formula $C_5H_5NO_2$. The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a prominent scaffold in medicinal chemistry, appearing in a variety of pharmaceuticals and biologically active compounds. The presence of an acetyl group at the 3-position of the isoxazole ring provides a key reactive site for further chemical modifications, making 3-acetylisoxazole a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of 3-acetylisoxazole, detailed experimental protocols for its synthesis, and an analysis of its reactivity and potential applications.

Physical and Chemical Properties

While comprehensive experimental data for 3-acetylisoxazole is not widely available in public literature, the following table summarizes its key known and predicted properties.

Property	Value	Source
CAS Number	88511-37-9	[1] [2]
Molecular Formula	C ₅ H ₅ NO ₂	[1]
Molecular Weight	111.10 g/mol	[2]
Appearance	Powder or liquid	
Purity	≥97% (typical)	
Storage	2-8°C, sealed in a dry environment	[2]
Melting Point	Data not available	
Boiling Point	Data not available	[2]
Density	Data not available	

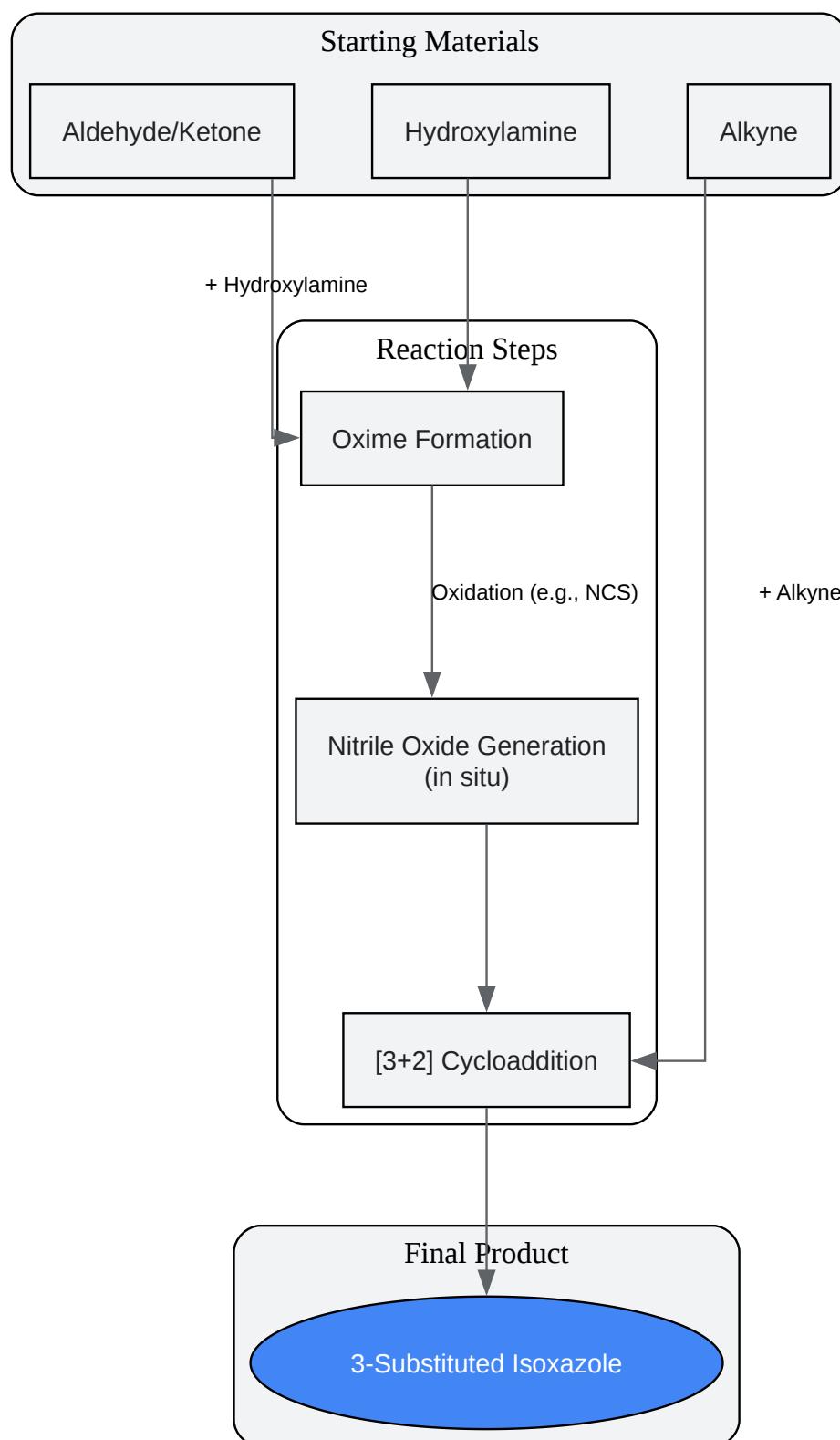
Synthesis of 3-Acetylisoazole

The synthesis of 3-acetylisoazole can be achieved through various synthetic routes, with the 1,3-dipolar cycloaddition of nitrile oxides being a common and effective method for constructing the isoazole ring.[\[3\]](#)[\[4\]](#) A general and adaptable protocol for the synthesis of 3-acyl-isoxazoles involves the tandem Csp³–H bond functionalization of methyl ketones and a subsequent 1,3-dipolar cycloaddition.[\[3\]](#)

Experimental Protocol: Synthesis via Nitrile Oxide Cycloaddition

This protocol is a generalized procedure for the synthesis of 3-acyl-isoxazoles and can be adapted for 3-acetylisoazole. The reaction proceeds via the in-situ generation of a nitrile oxide from a methyl ketone, which then undergoes a cycloaddition reaction with an alkyne.

Materials:


- Methyl ketone (e.g., acetone)
- An alkyne (e.g., ethoxyacetylene)

- tert-Butyl nitrite (TBN)
- A suitable solvent (e.g., Dichloromethane - DCM)
- N-Chlorosuccinimide (NCS) and Triethylamine (TEA) for alternative nitrile oxide generation

Procedure:

- Nitrile Oxide Generation: A common method for generating nitrile oxides *in situ* is from the corresponding aldoxime. This can be achieved by reacting an aldehyde with hydroxylamine, followed by oxidation.^[5] For the synthesis of 3-acetylisoxazole, a precursor that can generate the acetyl-substituted nitrile oxide is required.
- Cycloaddition: The generated nitrile oxide is then reacted with an alkyne. The cycloaddition of the nitrile oxide to the alkyne forms the isoxazole ring.^[1]
- Work-up and Purification: After the reaction is complete, the mixture is typically washed with saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate. The organic layer is then dried, filtered, and concentrated under vacuum. The crude product is purified by silica gel column chromatography.^[6]

The following diagram illustrates a generalized workflow for the synthesis of substituted isoxazoles via a 1,3-dipolar cycloaddition reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 88511-37-9|1-(Isoxazol-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 6. rsc.org [rsc.org]
- To cite this document: BenchChem. [Physical and chemical properties of 3-acetylisoxazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1342826#physical-and-chemical-properties-of-3-acetylisoxazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com